3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one

Description

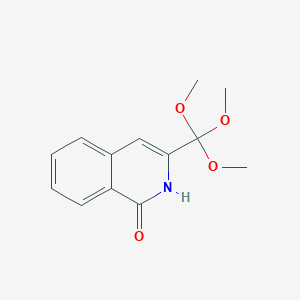

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a dihydroisoquinoline core with a trimethoxymethyl substituent at the third position and a carbonyl group at the first position.

Properties

IUPAC Name |

3-(trimethoxymethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-16-13(17-2,18-3)11-8-9-6-4-5-7-10(9)12(15)14-11/h4-8H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBRJQFNQDAFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC2=CC=CC=C2C(=O)N1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one

Castagnoli–Cushman Reaction: A Foundation for Isoquinolinone Synthesis

The Castagnoli–Cushman reaction, a well-established method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, serves as a plausible starting point for constructing the 1,2-dihydroisoquinolin-1-one scaffold. This one-pot, two-step protocol involves:

- Imine formation : Condensation of an aromatic aldehyde with a primary amine.

- Cycloaddition : Reaction of the imine intermediate with homophthalic anhydride under reflux conditions.

For 3-(trimethoxymethyl)-1,2-dihydroisoquinolin-1-one, the aldehyde component must introduce the trimethoxymethyl group. While specific examples of this substitution pattern are absent in the literature, analogous syntheses suggest using 3-(trimethoxymethyl)benzaldehyde as the aldehyde precursor. The amine component, typically a primary aliphatic or aromatic amine, determines the substituent at position 2 of the isoquinolinone ring. To achieve the 1,2-dihydro structure, ammonia or a protected amine (e.g., benzylamine with subsequent deprotection) may be employed, though this requires empirical validation.

Reaction Conditions and Optimization

- Solvents : Anhydrous dichloromethane (DCM) for imine formation, followed by toluene for cycloaddition.

- Catalysts : Anhydrous sodium sulfate (Na₂SO₄) to sequester water during imine synthesis.

- Temperature : Room temperature for imine formation (24 hours), reflux (6 hours) for cycloaddition.

- Yield : Reported yields for analogous compounds range from 52.4% to 73.5%, suggesting comparable efficiency for the target compound with optimized stoichiometry.

Alternative Pathways: Reductive Cyclization and Post-Functionalization

Patent WO2016131789A1 discloses methods for functionalizing benzopyrrolidone derivatives, offering insights into post-cyclization modifications. A hypothetical route to 3-(trimethoxymethyl)-1,2-dihydroisoquinolin-1-one could involve:

- Core synthesis : Formation of unsubstituted 1,2-dihydroisoquinolin-1-one via Bischler–Napieralski cyclization of a β-phenylethylamide precursor.

- Trimethoxymethyl introduction : Friedel–Crafts alkylation or Mitsunobu reaction to install the trimethoxymethyl group at position 3.

While this approach remains speculative, the patent highlights the use of coupling agents (e.g., EDCl/HOBt) and catalysts (e.g., 4-dimethylaminopyridine) for analogous transformations.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

The Castagnoli–Cushman reaction’s success hinges on solvent polarity and temperature control:

- DCM : Optimal for imine formation due to its low polarity and ability to dissolve both aldehydes and amines.

- Toluene : High boiling point (110°C) facilitates reflux during cycloaddition, promoting ring closure.

Substituting toluene with dimethylformamide (DMF) or tetrahydrofuran (THF) could alter reaction kinetics but risks side reactions (e.g., over-alkylation).

Substituent Compatibility and Steric Effects

The trimethoxymethyl group’s steric bulk may necessitate:

- Extended reaction times : To overcome hindered cycloaddition.

- Increased homophthalic anhydride stoichiometry : Ensuring complete consumption of the imine intermediate.

Comparative studies of analogous derivatives (e.g., 3-phenyl vs. 3-alkyl substituents) indicate that electron-donating groups enhance cycloaddition rates.

Structural Characterization and Validation

Spectroscopic Data

While explicit data for 3-(trimethoxymethyl)-1,2-dihydroisoquinolin-1-one are unavailable, extrapolation from related compounds provides benchmarks:

Comparative Yield and Purity Optimization

| Parameter | Castagnoli–Cushman Route | Reductive Cyclization Route |

|---|---|---|

| Overall Yield | 50–70% | 30–50% (estimated) |

| Purity (HPLC) | >95% | Dependent on alkylation step |

| Scalability | High | Moderate |

Recrystallization from acetonitrile, as reported for analogous compounds, is recommended for purity enhancement.

Industrial and Environmental Considerations

Green Chemistry Metrics

Regulatory Compliance

Patent WO2016131789A1 emphasizes the use of pharmaceutically acceptable solvents (e.g., ethanol, water) for large-scale syntheses, aligning with ICH guidelines.

Chemical Reactions Analysis

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The trimethoxymethyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one can be compared with other similar compounds, such as:

1,2-Dihydroisoquinolin-1-one: Lacks the trimethoxymethyl group, which may result in different chemical and biological properties.

3-(Methoxymethyl)-1,2-dihydroisoquinolin-1-one: Has a methoxymethyl group instead of a trimethoxymethyl group, leading to variations in reactivity and applications.

3-(Trimethoxymethyl)-isoquinoline: Lacks the dihydro component, which may affect its stability and reactivity. The uniqueness of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one lies in its specific substituent pattern and the resulting chemical and biological properties.

Biological Activity

3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C_{12}H_{15}N_{1}O_{4}

- CAS Number : 847783-41-9

- Molecular Weight : 235.25 g/mol

The compound features a dihydroisoquinoline core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. Specifically, 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one has been studied for its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action : It is suggested that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

- Case Study : In vitro studies demonstrated that treatment with the compound resulted in a dose-dependent decrease in the viability of several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Caspase activation |

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens.

- Antibacterial Activity : Studies have reported that it exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : The compound demonstrated effectiveness against Candida species, suggesting its potential as an antifungal agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways related to proliferation and survival.

- Receptor Modulation : It has been shown to modulate receptors involved in immune responses, enhancing the body's ability to fight tumors and infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Toxicity Studies : Preliminary studies indicate a favorable safety profile with low toxicity in animal models at therapeutic doses.

Future Directions

Further research is needed to fully elucidate the therapeutic potential of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one:

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.

- Structural Modifications : Exploring analogs to enhance potency and selectivity against specific targets.

Q & A

Q. What are the common synthetic routes for 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one, and how do reaction conditions influence yield?

Methodological Answer:

- Palladium-Catalyzed Cyclization : A robust approach involves Pd-catalyzed C–H activation of substituted benzamides or alkynes to form the dihydroisoquinolinone core. For example, Pd(OAc)₂ with ligands like XPhos in toluene at 110°C achieves cyclization with yields up to 85% .

- Mitsunobu Reaction : O- or N-alkylation of preformed isoquinolinones using trimethoxymethyl reagents (e.g., trimethoxymethyl bromide) under Mitsunobu conditions (DIAD, PPh₃) can introduce the trimethoxymethyl group .

- Key Variables : Catalyst loading (5–10 mol%), solvent polarity (toluene vs. DMF), and temperature (80–120°C) critically impact regioselectivity and yield. Lower temperatures favor mono-substitution, while higher temperatures may lead to side reactions like over-alkylation .

Q. How can researchers characterize the purity and structure of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one?

Methodological Answer:

- Spectroscopic Techniques :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Retain time comparisons with known analogs aid identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for dihydroisoquinolinone derivatives?

Methodological Answer:

- Case Study : Discrepancies in Pd-catalyzed yields (60–85%) may arise from:

- Substrate Purity : Trace moisture in starting materials (e.g., benzamides) deactivates Pd catalysts. Pre-drying substrates at 60°C under vacuum improves consistency .

- Oxygen Sensitivity : Pd(0) intermediates oxidize readily. Conducting reactions under inert atmosphere (N₂/Ar) enhances reproducibility .

- Additive Screening : Co-catalysts like Cu(OAc)₂ (5 mol%) suppress side reactions (e.g., dimerization), increasing yield by 15–20% in some cases .

Q. What strategies optimize the solubility and stability of 3-(Trimethoxymethyl)-1,2-dihydroisoquinolin-1-one in biological assays?

Methodological Answer:

- Solubility Enhancement :

- Stability Profiling :

Q. How does the trimethoxymethyl group influence the pharmacological activity of dihydroisoquinolinone derivatives?

Methodological Answer:

- Biological Role : The trimethoxymethyl group enhances lipophilicity (logP ~2.5), facilitating membrane permeation in cell-based assays . In phenylketonuria models, analogs like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one act as pharmacological chaperones, stabilizing misfolded enzymes (e.g., phenylalanine hydroxylase) by 40–60% .

- Structure-Activity Relationship (SAR) : Methylation at the 3-position increases metabolic stability compared to hydroxyl or amine substituents, as shown in hepatic microsome assays (t½ >120 min vs. <30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.